molecular formula C16H25NO2 B015900 (+)-O-Desmethylvenlafaxine CAS No. 142761-12-4

(+)-O-Desmethylvenlafaxine

Cat. No. B015900
M. Wt: 263.37 g/mol
InChI Key: KYYIDSXMWOZKMP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of (+)-O-Desmethylvenlafaxine is characterized by a multi-step process that begins with 2-(4-hydroxyphenyl) acetic acid as the starting material. The process involves etherification, amidation, condensation, reduction, hydrolysis, and salt formation reactions, yielding O-desmethylvenlafaxine succinate. Notably, this synthesis route is recognized for its simplicity, economic viability, and mild reaction conditions, making it suitable for industrial scale-up. The avoidance of more hazardous reagents like dimethylamine and lithium aluminum hydride in favor of safer alternatives contributes to the process's attractiveness from a green chemistry perspective (Li, 2012).

Molecular Structure Analysis

The molecular structure of (+)-O-Desmethylvenlafaxine succinate has been elucidated using advanced spectroscopic techniques such as 1H-NMR and MS, providing detailed insights into its molecular constitution. The structure reveals the presence of a phenethylamine core, which is a common feature among compounds with antidepressant activity. This structural attribute is integral to its mechanism of action, facilitating its interaction with neurotransmitter transporters (Venu et al., 2008).

Chemical Reactions and Properties

(+)-O-Desmethylvenlafaxine engages in various chemical reactions that underscore its reactivity and interaction with biological systems. For instance, its transformation under advanced oxidation conditions has been studied to understand its environmental fate and transformation products. This analysis is crucial for assessing the compound's stability and potential environmental impact, especially considering its widespread use and subsequent presence in water systems (García-Galán et al., 2016).

Physical Properties Analysis

The physical properties of (+)-O-Desmethylvenlafaxine, such as solubility and dissolution rates, play a pivotal role in its pharmacokinetics and pharmacodynamics. These attributes affect the compound's absorption, distribution, metabolism, and excretion (ADME) profiles, thereby influencing its efficacy and safety as a therapeutic agent. Studies focusing on these aspects help in the formulation of both immediate and extended-release pharmaceutical preparations, ensuring optimal bioavailability and therapeutic outcomes (Franek et al., 2015).

Chemical Properties Analysis

The chemical properties of (+)-O-Desmethylvenlafaxine, including its reactivity, stereochemistry, and interaction with other molecules, are fundamental to its pharmacological effects. The compound's ability to inhibit serotonin and norepinephrine reuptake is intricately linked to its chemical structure, specifically the configuration of its stereocenters and the nature of its functional groups. Understanding these chemical properties is essential for designing analogs with improved pharmacological profiles or reduced side effects (Deecher et al., 2006).

Scientific Research Applications

1. Environmental Science and Pollution Research

  • Summary of the Application : The study focuses on the degradation of the antidepressant drug Venlafaxine, which has been detected in the aquatic environment worldwide . The main routes of entry into the aquatic environment are conventional wastewater treatment plants, which are not capable of completely eliminating Venlafaxine from sewage water .
  • Methods of Application : The study investigated the photoinduced and electrochemical decompositions of Venlafaxine using high-performance liquid chromatography coupled to high-resolution multifragmentation mass spectrometry . Oxidants, sulfate, and chloride ions acted as accelerants, which reduced Venlafaxine half-lives from 62 to 25 min .
  • Results or Outcomes : The study found that humic acid decelerated degradation during ultra-violet irradiation up to 50%, but accelerated during electrochemical oxidation up to 56% . In general, photoirradiation proved more efficient due to faster decomposition and slightly less toxic transformation products .

2. Translational Medicine

  • Summary of the Application : The study discusses the challenges in translating basic scientific findings in a laboratory setting into human applications and potential treatments or biomarkers for a disease . This is a widely recognized crisis both in academia and industry .
  • Methods of Application : The study provides an overview of the challenges facing drug development and translational discordance with a focus on several “culprits” in translational research . These include poor hypothesis, irreproducible data, ambiguous preclinical models, statistical errors, the influence of organizational structures, lack of incentives in the academic setting, governmental funding mechanisms, the clinical relevance of basic research, insufficient transparency, and lack of data sharing in research .
  • Results or Outcomes : The study suggests new strategies that include aspects of open innovation models, entrepreneurship, transparency, and decision making to overcome the many problems during the drug discovery and development process . These strategies aim to more dynamically adjust for innovation challenges with broader scientific feedback .

properties

IUPAC Name

4-[(1S)-2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@H](C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-O-Desmethylvenlafaxine

CAS RN

142761-12-4
Record name O-Desmethylvenlafaxine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-DESMETHYLVENLAFAXINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/189BFR45S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-O-Desmethylvenlafaxine
Reactant of Route 2
Reactant of Route 2
(+)-O-Desmethylvenlafaxine
Reactant of Route 3
(+)-O-Desmethylvenlafaxine
Reactant of Route 4
(+)-O-Desmethylvenlafaxine
Reactant of Route 5
(+)-O-Desmethylvenlafaxine
Reactant of Route 6
(+)-O-Desmethylvenlafaxine

Citations

For This Compound
2,860
Citations
G Gasser, I Pankratov, S Elhanany, P Werner, J Gun… - Chemosphere, 2012 - Elsevier
… O-desmethylvenlafaxine yielded only small S to R enrichment under anaerobic conditions. ► O-desmethylvenlafaxine … R to S, O-desmethylvenlafaxine ratio followed Rayleigh type …
KJ Klamerus, K Moloney, RL Rudolph… - The Journal of …, 1992 - Wiley Online Library
… its active metabolite, O‐desmethylvenlafaxine. Eighteen healthy young … and 10 hours for O‐desmethylvenlafaxine; both were … The apparent clearance of O‐desmethylvenlafaxine was …
PC Rúa-Gómez, W Püttmann - Chemosphere, 2013 - Elsevier
… biotic transformation of the pharmaceuticals lidocaine (LDC), tramadol (TRA) and venlafaxine (VEN), and of the metabolites O-desmethyltramadol (ODT) and O-desmethylvenlafaxine (…
Ilett, Hackett, Dusci, Kristensen, Paech… - British journal of …, 1998 - Wiley Online Library
… It undergoes first pass metabolism to O-desmethylvenlafaxine (ODV) which is the major metabolite in man and also has antidepressant activity [8]. Other reported metabolites include N-…
L Dutta, SI Ahmad, SK Mukherjee… - Biomedical …, 2013 - Wiley Online Library
… O-Desmethylvenlafaxine exhibits a pharmacological activity similar to that of venlafaxine, and its enantiomers (Fig. 1c, 1d) also inhibit noradrenaline and serotonin reuptake. Compared …
R Mandrioli, L Mercolini, R Cesta, S Fanali… - … of Chromatography B, 2007 - Elsevier
A high-performance liquid chromatographic method has been developed for the determination of the recent serotonin and norepinephrine reuptake inhibitor (SNRI) venlafaxine and its …
W Liu, F Wang - Journal of Chromatography B, 2007 - Elsevier
… -electrospray ionization mass spectrometry (HPLC-ESI/MS) method for simultaneous stereoselective analysis of venlafaxine (VEN) and its major metabolite O-desmethylvenlafaxine (…
KJ Klamerus, VD Parker, RL Rudolph, AT Derivan… - 1996 - Wiley Online Library
… where C = the plasma concentration of venlafaxine or O-desmethylvenlafaxine at a given … The pharmacokinetic parameters calculated for venlafaxine and O-desmethylvenlafaxine from …
Y Liu, M Jann, C Vandenberg, CB Eap… - … of Chromatography a, 2015 - Elsevier
To-date, there has been no effective chiral capillary electrophoresis-mass spectrometry (CE-MS) method reported for the simultaneous enantioseparation of the antidepressant drug, …
M Llorca, F Castellet-Rovira, MJ Farré, A Jaén-Gil… - Environmental …, 2019 - Elsevier
Antidepressant drugs such as Venlafaxine (VFX) and O-desmethylvenlafaxine (ODMVFX) are emerging contaminants that are commonly detected in aquatic environments, since …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.